ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2E)-2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted furan and thiazolopyrimidine derivatives. Key steps may involve:
Condensation Reactions: Combining furan and thiazolopyrimidine derivatives under acidic or basic conditions.
Substitution Reactions: Introducing various substituents such as dichlorophenyl and dimethoxyphenyl groups.
Cyclization Reactions: Forming the thiazolopyrimidine ring system through intramolecular cyclization.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylene and methyl groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
The compound may be used in the synthesis of advanced materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptor sites, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Furan Derivatives: Compounds containing the furan ring with various functional groups.
Phenyl Derivatives: Compounds with substituted phenyl rings.
Uniqueness
The uniqueness of ETHYL (2E)-2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C29H24Cl2N2O6S |
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Molecular Weight |
599.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H24Cl2N2O6S/c1-5-38-28(35)25-15(2)32-29-33(26(25)20-13-17(36-3)7-10-22(20)37-4)27(34)24(40-29)14-18-8-11-23(39-18)19-12-16(30)6-9-21(19)31/h6-14,26H,5H2,1-4H3/b24-14+ |
InChI Key |
GECGCWFYRASZAI-ZVHZXABRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)/C(=C\C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)S2)C |
Origin of Product |
United States |
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